molecular formula C15H20O B1604385 Cyclohexyl 2,5-dimethylphenyl ketone CAS No. 2890-24-6

Cyclohexyl 2,5-dimethylphenyl ketone

Cat. No.: B1604385
CAS No.: 2890-24-6
M. Wt: 216.32 g/mol
InChI Key: DIXWFRFVEACSLS-UHFFFAOYSA-N
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Description

Cyclohexyl 2,5-dimethylphenyl ketone is a chemical compound with the molecular formula C15H20O and a molecular weight of 216.32 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to a 2,5-dimethylphenyl group via a ketone functional group . The exact structure can be found in various chemical databases .

Scientific Research Applications

1. Catalysis and Synthesis of Dimethyl Acetals

Research has shown that cyclohexanone, a related compound to cyclohexyl 2,5-dimethylphenyl ketone, can be used in the synthesis of dimethyl acetals. Solid acid catalysts are used in a one-pot acetalization reaction, demonstrating the catalytic potential of cyclohexanone in organic synthesis (Thomas, Prathapan, & Sugunan, 2005).

2. Photoreactions and Energy Transfer

The photoenolization of 2-methylacetophenone, a compound similar to this compound, has been extensively studied. These studies provide insights into the photochemical properties and the potential for energy transfer in related compounds (Haag, Wirz, & Wagner, 1977).

3. Green Chemistry Applications

Efforts in green chemistry have utilized cyclohexanone for the synthesis and decarbonylation of cyclohexanones. This aligns with the broader aim of developing environmentally friendly and sustainable chemical processes (Mortko & Garcia‐Garibay, 2005).

4. Enantioselective Additions in Organic Chemistry

Studies have demonstrated the use of related compounds in the enantioselective addition of silanyl groups to unsaturated ketones. This showcases the potential application of this compound in stereoselective synthesis (Lee & Hoveyda, 2010).

5. Catalysis in Oxidation Reactions

Cyclohexanone has been used as a catalyst in the oxidation of cycloalkanones, revealing potential applications of this compound in similar oxidation processes (Usui & Sato, 2003).

Properties

IUPAC Name

cyclohexyl-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXWFRFVEACSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640564
Record name Cyclohexyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2890-24-6
Record name Cyclohexyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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